2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile is a member of thiazoles.
Scientific Research Applications
Structural Properties and Interaction Studies
Barrier to Rotation in Structurally Related Compounds : A study by Karlsen, Kolsaker, Romming, & Uggerud (2002) examined the barrier to rotation around the carbon amino nitrogen bond in compounds related to 2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile, providing insights into their structural properties.
Interaction with Ethoxymethylene-Containing Derivatives : A study by Vandyshev et al. (2015) explored the interactions of compounds similar to this compound, broadening the understanding of its reactivity.
Quantum Chemical and Molecular Dynamics Simulation
- Corrosion Inhibition Studies : Kaya et al. (2016) used quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of thiazole derivatives, closely related to the compound of interest, against iron metal corrosion (Kaya et al., 2016).
Synthesis and Antibacterial Activities
Synthesis and Antibacterial Activity of Related Compounds : Research by Al-Adiwish et al. (2012) involved the synthesis of related compounds and their evaluation for antibacterial activities, indicating potential applications in this field.
Anticancer and Antioxidant Activities : A study by Saied et al. (2019) on the synthesis of thiazolidinone derivatives, structurally similar to the compound , revealed significant anticancer and antioxidant activities.
Applications in Drug Metabolism
- Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) demonstrated the application of microbial-based biocatalytic systems in producing metabolites of a related compound, providing insights into its potential role in drug metabolism (Zmijewski et al., 2006).
Properties
Molecular Formula |
C15H13N5S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-phenylmethylidene]propanedinitrile |
InChI |
InChI=1S/C15H13N5S/c1-2-19-15-20-14(18)13(21-15)12(11(8-16)9-17)10-6-4-3-5-7-10/h3-7H,2,18H2,1H3,(H,19,20) |
InChI Key |
UPSVKSUEPUIPCI-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=CC=C2)N |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=CC=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.